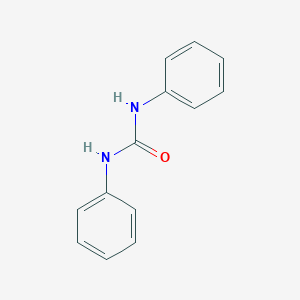

Carbanilide

Cat. No. B493258

Key on ui cas rn:

102-07-8

M. Wt: 212.25g/mol

InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08741261B2

Procedure details

In a capped vial (1 mL) containing a solution of phenylazide (6.6 mg, 55 μmol) in dry THF (300 μL), was added [RhCl(cod)]2 (0.27 mg, 0.55 μmol), and 1,2-bis(diphenylphosphino)ethane (0.44 mg, 1.1 μmol) and was shaken until the solution was homogeneous. After addition of aniline (10 μL, 110 μmol), the resulting mixture was transferred to the micro-autoclave, which was pre-charged with [11C]CO. The autoclave (250 μL) was heated at 120° C. for 5 min under 35 MPa and the crude product was transferred to a reduced pressure vial. The radioactivity was measured before and after the vial was flushed with N2 (the [11C]CO-trapping efficiency of 82% was determined based on these values). A small amount of crude product was collected and analyzed by the reversed phase HPLC. Yield of product: 82%. The product was identified by HPLC with an added authentic reference compound.

[Compound]

Name

[RhCl(cod)]2

Quantity

0.27 mg

Type

reactant

Reaction Step Two

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([N:7]=[N+]=[N-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C1C[O:48][CH2:47]C1>>[CH:4]1[CH:3]=[CH:2][C:1]([NH:7][C:47]([NH:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)=[O:48])=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

300 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

[RhCl(cod)]2

|

|

Quantity

|

0.27 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.44 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

10 μL

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Step Four

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was shaken until the solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was pre-charged with [11C]CO

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was flushed with N2 (the [11C]CO-

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A small amount of crude product was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=1C=CC(=CC1)NC(=O)NC=2C=CC=CC2

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |